![molecular formula C11H18S3 B14628938 2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- CAS No. 56651-14-0](/img/structure/B14628938.png)
2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- is a chemical compound with the molecular formula C11H20S3 It is a derivative of cyclopropene, characterized by the presence of thione and tert-butylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- typically involves the reaction of cyclopropene derivatives with sulfur-containing reagents. . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The tert-butylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structural features make it a subject of study in biochemical research, particularly in understanding enzyme interactions and protein modifications.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- involves its interaction with molecular targets through its reactive thione and tert-butylthio groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. The pathways involved in these interactions are still under investigation, but they are believed to involve thiol-disulfide exchange reactions and other redox processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-: This compound has a similar cyclopropene core but with ketone groups instead of thione and tert-butylthio groups.
Cyclopropanone, 2,3-bis(1,1-dimethylethyl)-trans-: Another related compound with a cyclopropane core and ketone groups.
Uniqueness
2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- is unique due to the presence of both thione and tert-butylthio groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
56651-14-0 |
|---|---|
Molekularformel |
C11H18S3 |
Molekulargewicht |
246.5 g/mol |
IUPAC-Name |
2,3-bis(tert-butylsulfanyl)cycloprop-2-ene-1-thione |
InChI |
InChI=1S/C11H18S3/c1-10(2,3)13-8-7(12)9(8)14-11(4,5)6/h1-6H3 |
InChI-Schlüssel |
BPQCYGPLHCSBAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=C(C1=S)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14628859.png)


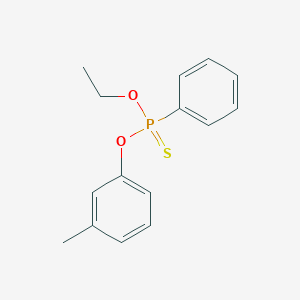
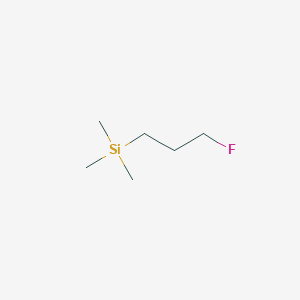
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
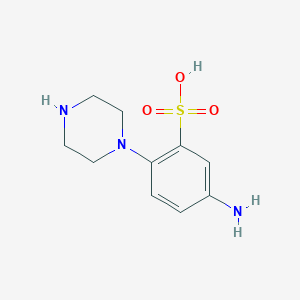
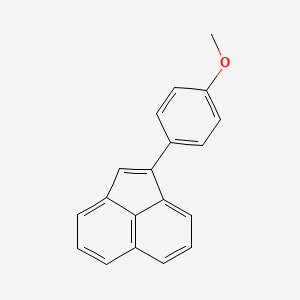

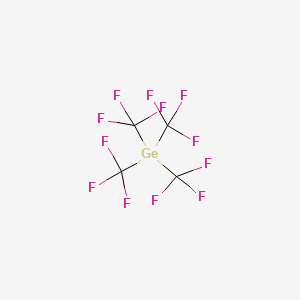
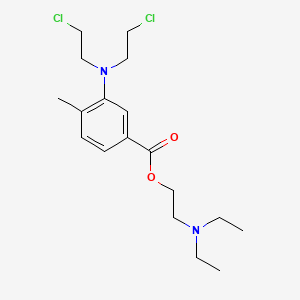
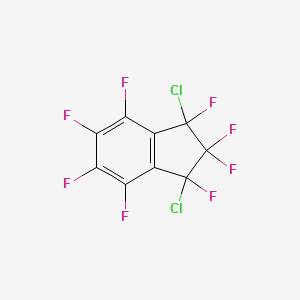
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)

